molecular formula C33H41O22+ B1264674 Delphinidin 3,5,3'-triglucoside

Delphinidin 3,5,3'-triglucoside

Cat. No. B1264674
M. Wt: 789.7 g/mol
InChI Key: YDAVXGXZAIUFTB-KCRRSQHJSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Delphinidin 3,3',5-tri-O-glucoside is an anthocyanin cation consisting of delphinidin with three beta-D-glucosyl residues attached to the 3-, 3'- and 5-hydroxy groups. It is an anthocyanin cation, a beta-D-glucoside and a 5-hydroxyanthocyanin O-beta-D-glucoside. It derives from a delphinidin. It is a conjugate acid of a delphinidin 3,3',5-tri-O-beta-D-glucoside betaine.

Scientific Research Applications

Inhibition of Adipocyte Differentiation

Delphinidin is reported to inhibit the differentiation of 3T3-L1 pre-adipocytes by activating Wnt/β-catenin signaling, thus potentially preventing obesity (Rahman, Jeon, & Kim, 2016).

Anti-Cancer Properties in Prostate Cancer

Delphinidin exhibits anti-cancer properties in prostate cancer cells by inducing apoptosis and inhibiting nuclear factor-kappaB (NF-kappaB) signaling (Hafeez et al., 2008). Additionally, it induces p53-mediated apoptosis by suppressing HDAC activity in human prostate cancer cells (Jeong et al., 2016).

Anti-Metastatic Effects in Colorectal Cancer

Delphinidin inhibits colorectal cancer metastasis by regulating miR-204-3p and suppressing the integrin/FAK axis (Huang et al., 2019).

Effects on Breast Cancer

It inhibits growth and induces apoptosis in breast cancer cell lines by affecting HER2 and Erk1/2 signaling (Ozbay & Nahta, 2011). Delphinidin also suppresses breast carcinogenesis through the HOTAIR/microRNA‐34a axis (Han et al., 2019).

Cytotoxic Effects in Leukemia and Osteosarcoma

Delphinidin enhances the cytotoxic effects of arsenite against leukemia cells (Yoshino et al., 2018) and exhibits cytotoxic effects in osteosarcoma cells (Lee et al., 2017).

Preventing Muscle Atrophy

Delphinidin may prevent muscle atrophy by modulating miR-23a expression and suppressing MuRF1 expression (Murata et al., 2017).

Anti-Inflammatory Effects in Airway Epithelial Cells

It attenuates LPS-induced MUC8 and MUC5B expression in human airway epithelial cells, indicating potential therapeutic use for inflammatory airway diseases (Bae et al., 2014).

Reduction of Non-Small-Cell Lung Cancer Cell Proliferation

Delphinidin inhibits EGFR/VEGFR2 signaling in non-small-cell lung cancer cells, reducing their proliferation and inducing apoptosis (Pal et al., 2013).

Alleviation of Spinal Cord Injury-Induced Inflammation

In a rat model, delphinidin was found to alleviate spinal cord injury-induced inflammation through NF-κB and p38-MAPK signaling pathways (Wang et al., 2017).

Effects on Epidermal Keratinocyte Differentiation

Delphinidin induces differentiation of normal human epidermal keratinocytes without causing apoptosis, suggesting potential benefits for skin conditions with barrier defects or aberrant keratinization (Chamcheu et al., 2013).

Inhibition of Colon Cancer Cell Proliferation

It modulates JAK/STAT3 and MAPKinase signaling to induce apoptosis in human colon cancer cells, thereby inhibiting cell proliferation (Zhang et al., 2021).

properties

Molecular Formula

C33H41O22+

Molecular Weight

789.7 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[2,3-dihydroxy-5-[7-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromenylium-2-yl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C33H40O22/c34-6-17-21(40)24(43)27(46)31(53-17)50-14-4-10(37)3-13-11(14)5-16(52-33-29(48)26(45)23(42)19(8-36)55-33)30(49-13)9-1-12(38)20(39)15(2-9)51-32-28(47)25(44)22(41)18(7-35)54-32/h1-5,17-19,21-29,31-36,40-48H,6-8H2,(H2-,37,38,39)/p+1/t17-,18-,19-,21-,22-,23-,24+,25+,26+,27-,28-,29-,31-,32-,33-/m1/s1

InChI Key

YDAVXGXZAIUFTB-KCRRSQHJSA-O

Isomeric SMILES

C1=C(C=C(C(=C1O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C3=C(C=C4C(=CC(=CC4=[O+]3)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O

Canonical SMILES

C1=C(C=C(C(=C1O)O)OC2C(C(C(C(O2)CO)O)O)O)C3=C(C=C4C(=CC(=CC4=[O+]3)O)OC5C(C(C(C(O5)CO)O)O)O)OC6C(C(C(C(O6)CO)O)O)O

Origin of Product

United States

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